molecular formula C23H22N4O2S2 B11622246 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11622246
M. Wt: 450.6 g/mol
InChI Key: AIWMYTHLAFVHHD-WQRHYEAKSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidinone moiety under acidic or basic conditions.

    Substitution Reactions: Introducing the ethyl and methyl groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Adjusting the oxidation states of various functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Pathways: Affecting various cellular processes, such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to other similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-4-26-22(29)18(31-23(26)30)11-17-20(24-12-16-8-5-14(2)6-9-16)25-19-10-7-15(3)13-27(19)21(17)28/h5-11,13,24H,4,12H2,1-3H3/b18-11-

InChI Key

AIWMYTHLAFVHHD-WQRHYEAKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)NCC4=CC=C(C=C4)C)SC1=S

Origin of Product

United States

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